molecular formula C14H20N4O3 B5515287 (3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No. B5515287
M. Wt: 292.33 g/mol
InChI Key: MQMPDJUDCDXTIS-FZMZJTMJSA-N
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Description

The compound contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic system containing a pyrrole moiety fused to a pyridine nucleus . This core is present in many biologically active compounds and is the subject of ongoing research . The compound also contains a pyrazole group, which is a type of azole with two nitrogen atoms in the five-membered ring .


Molecular Structure Analysis

The molecular structure of the compound would be characterized by the bicyclic pyrrolo[3,4-c]pyridine core, with a pyrazole group attached. The 3D structure would depend on the specific stereochemistry at the chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the pyrazole group could potentially increase the polarity of the compound, affecting its solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Pyrazole and pyridine derivatives have been extensively explored for their potential therapeutic applications. Organometallic complexes containing pyrazolo[3,4-b]pyridines have shown promise as potential cyclin-dependent kinase (Cdk) inhibitors, indicating their relevance in anticancer drug design (Stepanenko et al., 2011). Similarly, compounds with pyrazole-3-carboxamide and -3-carboxylate derivatives have been synthesized, indicating a wide range of possible functional group modifications for targeted medicinal applications (Yıldırım et al., 2005).

Supramolecular Chemistry and Material Science

The structural diversity and potential for modification make pyrazole and pyridine derivatives interesting for supramolecular chemistry applications. Coordination polymers with pyrazole-based ligands have been synthesized, showcasing their utility in constructing materials with novel properties, including luminescence and potential catalytic activities (Qin et al., 2005).

Synthetic Chemistry

Pyrazole and pyridine derivatives serve as key intermediates in the synthesis of complex molecules. The versatility of these compounds in reactions offers pathways to synthesize a variety of heterocyclic compounds, which are crucial in drug development and material science (Volochnyuk et al., 2010). Additionally, novel methods for synthesizing pyrazolo[3,4-b]pyridine derivatives have been reported, highlighting the continuous interest in improving synthetic routes for such compounds (Ghaedi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolo[3,4-c]pyridine derivatives have been studied for a variety of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Future Directions

Pyrrolo[3,4-c]pyridine derivatives are a topic of ongoing research due to their broad spectrum of pharmacological properties . Future research could potentially focus on the development of new compounds with this core, studying their biological activities, and optimizing their properties for potential therapeutic applications.

properties

IUPAC Name

(3aS,7aR)-5-methyl-2-(1-methylpyrazole-4-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-16-4-3-11-7-18(9-14(11,8-16)13(20)21)12(19)10-5-15-17(2)6-10/h5-6,11H,3-4,7-9H2,1-2H3,(H,20,21)/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPDJUDCDXTIS-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CN(CC2(C1)C(=O)O)C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

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